2-[10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid
Description
The compound 2-[10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid is a complex heterocyclic molecule featuring a tetracyclic core fused with a benzoic acid moiety and a 4-methoxyphenyl substituent. The benzoic acid group at position 2 suggests solubility in polar solvents and possible hydrogen-bonding interactions, which are critical for pharmacological applications.
Properties
Molecular Formula |
C27H21N3O5 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-[10-(4-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid |
InChI |
InChI=1S/C27H21N3O5/c1-35-16-12-10-15(11-13-16)24-23-19(17-6-2-4-8-20(17)28-23)14-22-25(31)30(27(34)29(22)24)21-9-5-3-7-18(21)26(32)33/h2-13,22,24,28H,14H2,1H3,(H,32,33) |
InChI Key |
XEIABGQEVKGWEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CC4N2C(=O)N(C4=O)C5=CC=CC=C5C(=O)O)C6=CC=CC=C6N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid involves multiple steps, starting from simpler organic precursors. The key steps typically include:
Formation of the triazatetracyclo core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the methoxyphenyl group: This step usually involves electrophilic aromatic substitution reactions.
Oxidation and reduction steps: These are necessary to introduce the dioxo functionalities and to adjust the oxidation state of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional ketones or carboxylic acids, while substitution reactions could introduce various functional groups such as halides or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications due to its unique structural attributes that may confer specific biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with specific molecular pathways involved in cell growth and survival.
- Antimicrobial Properties : Its structure allows for interaction with microbial enzymes or receptors, potentially leading to the development of new antimicrobial agents.
Materials Science
The electronic properties of the compound make it suitable for applications in materials science:
- Organic Electronics : The compound's ability to conduct electricity can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
- Nanotechnology : Due to its complex structure, it can be utilized in the design of nanoscale materials for drug delivery systems or as a scaffold in tissue engineering.
Biological Research
In biological research settings, the compound serves as a valuable probe for studying biochemical pathways:
- Biochemical Probes : Its unique binding properties allow it to be used as a tool to investigate protein interactions and enzyme activities within cellular environments.
Mechanism of Action
The mechanism of action of 2-[10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it could fit into the active sites of certain enzymes, inhibiting their activity. Additionally, its ability to undergo various chemical reactions means it could participate in biochemical pathways, potentially leading to therapeutic effects.
Biological Activity
Chemical Structure and Properties
The compound features a tetracyclic structure with multiple functional groups, including methoxy and dioxo moieties, which are known to influence its biological activity. The presence of the triazole ring may also enhance its pharmacological properties.
Structural Formula
The structural formula can be represented as follows:
This molecular formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms, which are critical for its biological interactions.
Antitumor Activity
Research indicates that compounds with similar structural characteristics exhibit significant antitumor activity. For instance, derivatives of tricyclic compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study on related compounds demonstrated that they could effectively inhibit the growth of breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .
Antimicrobial Properties
The antimicrobial potential of this compound is also noteworthy. Preliminary studies suggest that it may possess antibacterial and antifungal properties. Compounds with similar functionalities have been reported to disrupt microbial cell membranes or interfere with metabolic processes essential for microbial survival .
Enzyme Inhibition
Another aspect of its biological activity is the inhibition of specific enzymes. Compounds analogous to 2-[10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes .
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Case Study 1 : A derivative was tested in vivo in mice models for its antitumor efficacy and showed a significant reduction in tumor size compared to control groups.
- Case Study 2 : Clinical trials involving related compounds indicated improved outcomes in patients with specific types of cancer when combined with standard therapies.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include derivatives with variations in substituent type, position, and heteroatom arrangement. Key comparisons are summarized below:
*Inferred from structural similarity to ; †Calculated by adding 16 g/mol (OCH3 vs. CH3 substitution); ‡Estimated based on substituent effects.
Key Differences and Implications
Substituent Effects on Acidity :
- The target compound’s para-methoxy group donates electron density via resonance, likely increasing the benzoic acid’s pKa (reducing acidity) compared to the meta-methoxy analog . In contrast, the methyl substituent in has a weaker electron-donating effect, resulting in a pKa of 4.00.
- The trifluoromethyl group in is strongly electron-withdrawing, but its absence of a carboxylic acid moiety limits direct comparison.
Synthesis and Reactivity :
- Synthesis of the target compound may involve multi-step protocols similar to and , such as cycloaddition or coupling reactions with aryl isocyanates. The methoxy group’s introduction likely requires protective strategies to avoid side reactions.
The benzoic acid group in the target may enhance binding to proteins or enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
